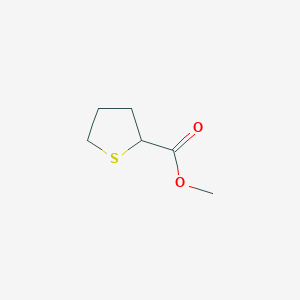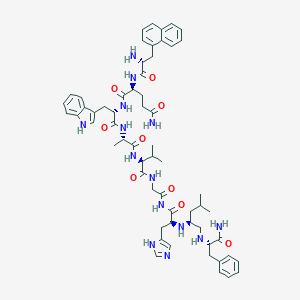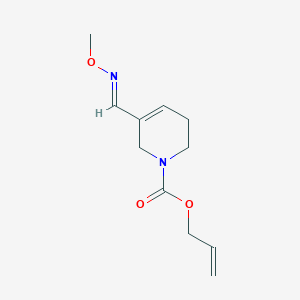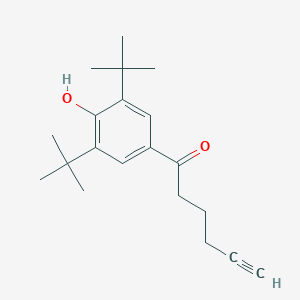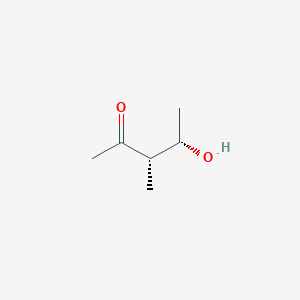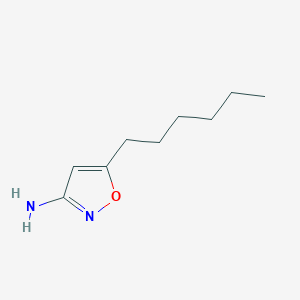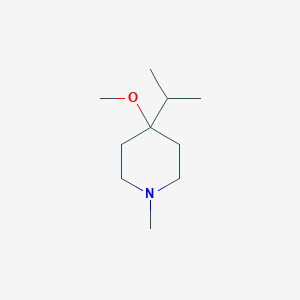![molecular formula C8H13NO2 B037910 (2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde CAS No. 120529-84-2](/img/structure/B37910.png)
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of (2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has several advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the growth of microorganisms and cancer cells, making it a potential candidate for drug development. However, its low solubility in water and low yield during synthesis are some of the limitations that need to be addressed.
Future Directions
There are several future directions for the study of (2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and infections. Another direction is to optimize the synthesis method to increase the yield of this compound. Furthermore, the mechanism of action of this compound needs to be fully understood to facilitate its development as a potential drug candidate.
Synthesis Methods
The synthesis of (2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has been achieved using different methods, including the reaction of isatoic anhydride, 2-methylpropanal, and ammonium acetate in the presence of a catalyst. Another method involves the reaction of 3-aminocrotonic acid with 2-methylpropanal in the presence of a catalyst. The yield of this compound varies depending on the method used for its synthesis.
Scientific Research Applications
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. This compound has been tested against various strains of bacteria and fungi and has shown promising results in inhibiting their growth. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
120529-84-2 |
|---|---|
Product Name |
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2R,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-8(6-10)5-7-3-2-4-9(7)11-8/h6-7H,2-5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
XFZFZOOMUNWHBQ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2CCCN2O1)C=O |
SMILES |
CC1(CC2CCCN2O1)C=O |
Canonical SMILES |
CC1(CC2CCCN2O1)C=O |
synonyms |
Pyrrolo[1,2-b]isoxazole-2-carboxaldehyde, hexahydro-2-methyl-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




